N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that includes both naphthyl and pyrazole groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a naphthoquinone derivative, while reduction of the imine group would yield a hydrazine derivative.
Scientific Research Applications
N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate certain biological processes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which can affect cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
What sets N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups, along with the pyrazole ring, allows for diverse interactions with biological targets and chemical reagents .
Properties
Molecular Formula |
C26H20N4O3 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H20N4O3/c1-33-24-13-11-17-7-3-5-9-19(17)25(24)21-14-22(29-28-21)26(32)30-27-15-20-18-8-4-2-6-16(18)10-12-23(20)31/h2-15,31H,1H3,(H,28,29)(H,30,32)/b27-15+ |
InChI Key |
YDQIOYQPOFWBDV-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O |
Origin of Product |
United States |
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